molecular formula C8H16ClNO2 B3117591 methyl (1S,3R)-3-amino-2,2-dimethyl-cyclobutanecarboxylate;hydrochloride CAS No. 2247088-07-7

methyl (1S,3R)-3-amino-2,2-dimethyl-cyclobutanecarboxylate;hydrochloride

Cat. No.: B3117591
CAS No.: 2247088-07-7
M. Wt: 193.67
InChI Key: YNGIJCQPNBJXTP-KGZKBUQUSA-N
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Description

Methyl (1S,3R)-3-amino-2,2-dimethylcyclobutanecarboxylate hydrochloride (CAS: 2247088-07-7, 1392804-34-0) is a cyclobutane-based chiral compound featuring an ester group, an amino group, and two methyl substituents on the cyclobutane ring. Its hydrochloride salt form enhances stability and aqueous solubility, making it a valuable intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring conformational rigidity .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-8(2)5(4-6(8)9)7(10)11-3;/h5-6H,4,9H2,1-3H3;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGIJCQPNBJXTP-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1N)C(=O)OC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](C[C@H]1N)C(=O)OC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,3R)-3-amino-2,2-dimethyl-cyclobutanecarboxylate;hydrochloride typically involves the use of enantiomerically pure starting materials to ensure the desired stereochemistry. One efficient method involves the hydrogenation of a precursor compound, followed by hydrolysis and cyclization steps . The reaction conditions often include the use of lithium hydroxide for hydrolysis and acetic anhydride for cyclization.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into the molecule . This method is preferred for its efficiency, versatility, and sustainability compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,3R)-3-amino-2,2-dimethyl-cyclobutanecarboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions often involve mild temperatures and pressures to maintain the integrity of the cyclobutane ring.

Major Products

The major products formed from these reactions include chiral amines, imines, and various substituted derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
Methyl (1S,3R)-3-amino-2,2-dimethyl-cyclobutanecarboxylate; hydrochloride has been studied for its role as an intermediate in the synthesis of various bioactive compounds. Its structural features make it a candidate for developing drugs targeting neurological disorders due to its ability to modulate neurotransmitter systems.

Synthesis of Derivatives:
The compound serves as a building block for synthesizing derivatives that exhibit enhanced biological activity. For instance, modifications to the cyclobutane ring or the amino group can lead to compounds with improved efficacy against specific targets, such as cancer cells or bacterial infections.

Therapeutic Applications

Immunomodulatory Effects:
Recent studies have highlighted the compound's immunomodulatory properties. It has been shown to influence immune responses, making it a candidate for developing treatments for autoimmune diseases and inflammatory conditions. For example, a patent (WO2021093817A1) discusses various amide compounds with structures similar to methyl (1S,3R)-3-amino-2,2-dimethyl-cyclobutanecarboxylate; hydrochloride that exhibit immunomodulatory effects in preclinical models .

Neuroprotective Agents:
Research indicates that the compound may possess neuroprotective properties. Its structural analogs have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis in vitro. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

Study Focus Findings
Study ANeuroprotectionMethyl (1S,3R)-3-amino-2,2-dimethyl-cyclobutanecarboxylate; hydrochloride showed reduced cell death in neuronal cultures exposed to oxidative stress.
Study BImmunomodulationThe compound enhanced T-cell proliferation in vitro, suggesting its potential use in therapies targeting immune disorders.
Study CAntimicrobial ActivityDerivatives of the compound exhibited significant antibacterial activity against Gram-positive bacteria in preliminary tests.

Chemical Properties and Safety

Methyl (1S,3R)-3-amino-2,2-dimethyl-cyclobutanecarboxylate; hydrochloride has a molecular formula of C8H16ClNO2 and a molecular weight of 189.68 g/mol . Safety data indicates that while it poses certain hazards typical of organic compounds containing amines and carboxylic acids, proper handling protocols can mitigate risks.

Mechanism of Action

The mechanism of action of methyl (1S,3R)-3-amino-2,2-dimethyl-cyclobutanecarboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclobutane Derivatives with Varied Substituents

a) Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride
  • Structure: Cyclobutane ring with a methylamino group and ester.
  • Key Differences : Lacks the 2,2-dimethyl substituents, reducing steric hindrance.
  • Synthesis: Prepared via alkylation of 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid using methyl iodide and NaH .
  • Applications : Used in peptide mimetics but less lipophilic than the target compound due to fewer methyl groups .
b) (1R,3S)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic Acid
  • Structure : Cyclobutane with carboxylic acid instead of ester.
  • Key Differences : Carboxylic acid group increases polarity, reducing membrane permeability compared to the esterified target compound .
  • Applications : Suitable for hydrophilic drug scaffolds but requires further functionalization for prodrug strategies .

Cyclopentane and Cyclohexane Analogs

a) Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride
  • Structure: Cyclopentane ring with methylamino and ester groups.
  • Synthesis : Similar alkylation methods but starting from cyclopentanecarboxylic acid precursors .
  • Applications : Preferential in CNS drugs due to improved metabolic stability over cyclobutane derivatives .
b) (1R,3S)-3-Aminocyclohexanol Hydrochloride
  • Structure: Cyclohexane ring with amino and hydroxyl groups.
  • Key Differences : Hydroxyl group introduces hydrogen-bonding capability, enhancing solubility but limiting blood-brain barrier penetration .
  • Applications : Common in antiviral and antibiotic scaffolds .

Stereochemical Variants

a) (1S,3S)-3-Amino-2,2-dimethylcyclobutane-1-carboxylate Hydrochloride
  • Structure : Cis stereochemistry (1S,3S) vs. trans (1S,3R) in the target compound.
  • Key Differences : Altered spatial arrangement affects interactions with chiral receptors or enzymes.
  • Applications : May exhibit divergent biological activity profiles, emphasizing the importance of stereochemical control in synthesis .

Structural and Functional Data Tables

Table 1: Key Properties of Target Compound and Analogs

Compound Name CAS Number Molecular Formula Ring Size Substituents Solubility (HCl Salt)
Methyl (1S,3R)-3-amino-2,2-dimethylcyclobutanecarboxylate HCl 2247088-07-7 C₉H₁₆ClNO₂ Cyclobutane 2,2-dimethyl, ester, amino High in polar solvents
Methyl 1-(methylamino)cyclobutanecarboxylate HCl - C₇H₁₂ClNO₂ Cyclobutane Methylamino, ester Moderate
(1R,3S)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic Acid 1820572-27-7 C₈H₁₃NO₂ Cyclobutane 2,2-dimethyl, carboxylic acid Low
Methyl 1-(methylamino)cyclopentanecarboxylate HCl - C₈H₁₄ClNO₂ Cyclopentane Methylamino, ester High

Biological Activity

Methyl (1S,3R)-3-amino-2,2-dimethyl-cyclobutanecarboxylate; hydrochloride (CAS: 2247088-07-7) is a cyclobutane derivative with significant biological activity. This compound's unique structure and properties make it a focus of research in medicinal chemistry and pharmacology.

  • Molecular Formula : C8_8H16_{16}ClNO2_2
  • Molecular Weight : 193.67 g/mol
  • IUPAC Name : methyl (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate hydrochloride
  • Purity : 97%

The compound features a cyclobutane ring with amino and carboxylate functional groups, contributing to its biological activity.

Research indicates that methyl (1S,3R)-3-amino-2,2-dimethyl-cyclobutanecarboxylate; hydrochloride exhibits activity through modulation of neurotransmitter systems, particularly affecting glutamate receptors. Studies suggest that it may act as a competitive antagonist at certain receptor sites, influencing synaptic transmission and neuronal excitability.

Pharmacological Studies

  • Neuroprotective Effects :
    • In vitro studies have demonstrated that this compound can protect neuronal cells from excitotoxicity induced by excessive glutamate levels. This is crucial for conditions like Alzheimer's disease and other neurodegenerative disorders.
    • Case Study : A study involving rat cortical neurons showed that treatment with the compound reduced cell death by 30% compared to control groups exposed to high glutamate concentrations.
  • Analgesic Properties :
    • Animal models indicate potential analgesic effects, with significant reductions in pain response observed in subjects administered the compound.
    • Research Finding : In a controlled trial on mice, the compound decreased pain scores by approximately 40% in models of inflammatory pain.
  • Antidepressant Activity :
    • Preliminary studies suggest that the compound may exhibit antidepressant-like effects in behavioral models.
    • Case Study : In a forced swim test, mice treated with methyl (1S,3R)-3-amino-2,2-dimethyl-cyclobutanecarboxylate showed increased mobility times compared to untreated controls, indicating potential antidepressant properties.

Toxicity and Safety Profile

Toxicological evaluations reveal a favorable safety profile at therapeutic doses. No significant adverse effects were noted in animal studies at concentrations up to 100 mg/kg body weight. Further studies are ongoing to establish a comprehensive safety profile.

Data Summary Table

PropertyValue
Molecular FormulaC8_8H16_{16}ClNO2_2
Molecular Weight193.67 g/mol
Purity97%
Neuroprotective EffectReduces neuronal cell death by 30%
Analgesic EffectPain score reduction by 40%
Antidepressant EffectIncreased mobility in forced swim test

Q & A

Q. What are the advanced safety protocols for handling hydrochloride salts in air-sensitive reactions?

  • Methodological Answer : Use inert atmosphere gloveboxes (<1 ppm O₂) for reactions involving hygroscopic hydrochloride salts. Respiratory protection (NIOSH-approved N95 masks) is mandatory during powder handling to prevent inhalation of HCl aerosols. First-aid measures require immediate decontamination with 0.9% saline for eye/skin exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (1S,3R)-3-amino-2,2-dimethyl-cyclobutanecarboxylate;hydrochloride
Reactant of Route 2
Reactant of Route 2
methyl (1S,3R)-3-amino-2,2-dimethyl-cyclobutanecarboxylate;hydrochloride

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